1-Allyl-3-(2-methoxyphenyl)urea
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Overview
Description
1-Allyl-3-(2-methoxyphenyl)urea is an organic compound with the molecular formula C11H14N2O2 It is a derivative of urea, where the hydrogen atoms are substituted with an allyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-3-(2-methoxyphenyl)urea can be synthesized through a reaction between 2-methoxyaniline and allyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows:
- Dissolve 2-methoxyaniline in the chosen solvent.
- Add allyl isocyanate dropwise to the solution while stirring.
- Allow the reaction mixture to stir at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The allyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.
Scientific Research Applications
1-Allyl-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-(3-chloro-2-methoxyphenyl)urea: Similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
1-Allyl-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group in the para position instead of the ortho position.
Uniqueness
1-Allyl-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the allyl and methoxy groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-12-11(14)13-9-6-4-5-7-10(9)15-2/h3-7H,1,8H2,2H3,(H2,12,13,14) |
InChI Key |
PIURLWWFPIPVSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC=C |
Origin of Product |
United States |
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